molecular formula C13H19NO2 B14828236 2-(Aminomethyl)-4-(cyclohexyloxy)phenol

2-(Aminomethyl)-4-(cyclohexyloxy)phenol

Katalognummer: B14828236
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: GTRDZZCRKAWYFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-4-(cyclohexyloxy)phenol is an organic compound that features both an aminomethyl group and a cyclohexyloxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(cyclohexyloxy)phenol typically involves the following steps:

    Formation of the Phenol Derivative: The starting material, 4-hydroxybenzaldehyde, undergoes a nucleophilic substitution reaction with cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzaldehyde.

    Aminomethylation: The 4-(cyclohexyloxy)benzaldehyde is then subjected to reductive amination with formaldehyde and ammonia or an amine source to introduce the aminomethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-4-(cyclohexyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-4-(cyclohexyloxy)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-4-(cyclohexyloxy)phenol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, resulting in different physical and chemical properties.

    4-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-4-methoxyphenol: The methoxy group provides different electronic effects compared to the cyclohexyloxy group.

Uniqueness

2-(Aminomethyl)-4-(cyclohexyloxy)phenol is unique due to the presence of both the aminomethyl and cyclohexyloxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

2-(aminomethyl)-4-cyclohexyloxyphenol

InChI

InChI=1S/C13H19NO2/c14-9-10-8-12(6-7-13(10)15)16-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9,14H2

InChI-Schlüssel

GTRDZZCRKAWYFG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.